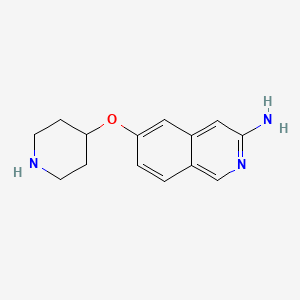
1-Propanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one is an organic compound with the molecular formula C14H14O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, as well as a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxy-7-methylnaphthalene and 2-methylpropan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl groups and the naphthalene ring allow the compound to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one
Comparison: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of the propanone moiety. This structural difference can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths or functional groups.
Properties
CAS No. |
61983-40-2 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C15H16O3/c1-8(2)13(16)12-7-10-6-9(3)4-5-11(10)14(17)15(12)18/h4-8,17-18H,1-3H3 |
InChI Key |
LXYVDRUJTVCYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11868836.png)

![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)


![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)



